molecular formula C23H22BrN3O4 B243904 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide

5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide

カタログ番号 B243904
分子量: 484.3 g/mol
InChIキー: UZUFPRPOMGBXDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is a chemical compound that belongs to the class of furamide derivatives. It is a potent inhibitor of the protein kinase C (PKC) isoforms α and β. PKC is an important enzyme that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

作用機序

5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is a potent inhibitor of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide isoforms α and β. 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is an important enzyme that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β by 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide leads to the induction of apoptosis and cell cycle arrest in cancer cells. It also leads to the suppression of inflammation and neurodegeneration by inhibiting the activation of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in immune cells and neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide are mediated by its inhibition of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β. Inhibition of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide leads to the induction of apoptosis and cell cycle arrest in cancer cells. It also leads to the suppression of inflammation and neurodegeneration by inhibiting the activation of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in immune cells and neurons. The compound has been shown to have low toxicity and high selectivity for 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β, making it a promising candidate for further development as a therapeutic agent.

実験室実験の利点と制限

The advantages of using 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in lab experiments include its high potency and selectivity for 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β, its low toxicity, and its ability to induce apoptosis and cell cycle arrest in cancer cells. However, the compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also has limited stability in aqueous solutions, which can affect its reproducibility and reliability in lab experiments.

将来の方向性

There are several future directions for the research and development of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Another direction is to optimize its pharmacokinetics and bioavailability by developing new formulations and delivery systems. Additionally, further studies are needed to elucidate its mechanism of action and to identify its downstream targets in cancer cells, immune cells, and neurons. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

合成法

The synthesis of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide involves the reaction of 4-(4-(4-methoxybenzoyl)piperazin-1-yl)aniline with 5-bromo-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by column chromatography or recrystallization to obtain a pure compound.

科学的研究の応用

5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.

特性

分子式

C23H22BrN3O4

分子量

484.3 g/mol

IUPAC名

5-bromo-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H22BrN3O4/c1-30-19-8-2-16(3-9-19)23(29)27-14-12-26(13-15-27)18-6-4-17(5-7-18)25-22(28)20-10-11-21(24)31-20/h2-11H,12-15H2,1H3,(H,25,28)

InChIキー

UZUFPRPOMGBXDD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

正規SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。